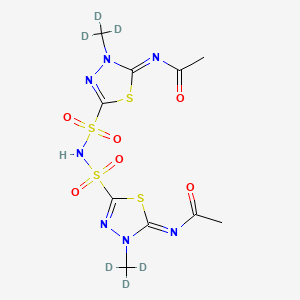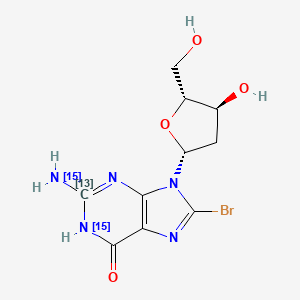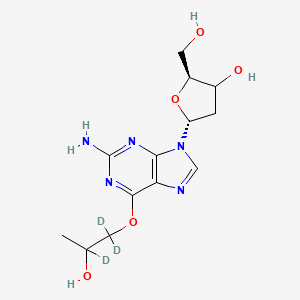
O6-(2-Hydroxypropyl)-2'-deoxyguanosine-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O6-(2-Hydroxypropyl)-2’-deoxyguanosine-d3: is a modified nucleoside derivative It is a deoxyguanosine molecule where the oxygen at the sixth position is substituted with a 2-hydroxypropyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of O6-(2-Hydroxypropyl)-2’-deoxyguanosine-d3 typically involves the reaction of 2’-deoxyguanosine with 2-hydroxypropylating agents under controlled conditions. The reaction is usually carried out in an aqueous or organic solvent, with the presence of a base to facilitate the substitution reaction. The reaction conditions, such as temperature and time, are optimized to achieve a high yield of the desired product .
Industrial Production Methods: Industrial production of O6-(2-Hydroxypropyl)-2’-deoxyguanosine-d3 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the quality and consistency of the final product. The production is carried out in compliance with regulatory standards to meet the requirements for pharmaceutical and research applications .
Analyse Chemischer Reaktionen
Types of Reactions: O6-(2-Hydroxypropyl)-2’-deoxyguanosine-d3 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for specific applications or studying its behavior under different conditions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used to oxidize the hydroxypropyl group.
Reduction: Reducing agents like sodium borohydride can be employed to reduce the compound.
Substitution: Various nucleophiles can be used to substitute the hydroxypropyl group, depending on the desired modification.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a wide range of modified nucleosides .
Wissenschaftliche Forschungsanwendungen
O6-(2-Hydroxypropyl)-2’-deoxyguanosine-d3 has numerous applications in scientific research:
Wirkmechanismus
The mechanism of action of O6-(2-Hydroxypropyl)-2’-deoxyguanosine-d3 involves its incorporation into DNA, where it can interfere with normal base pairing and replication processes. This interference can lead to mutations or trigger DNA repair mechanisms. The molecular targets include DNA polymerases and repair enzymes, which recognize and process the modified nucleoside .
Vergleich Mit ähnlichen Verbindungen
O6-Methyl-2’-deoxyguanosine: Similar in structure but with a methyl group instead of a hydroxypropyl group.
O6-Ethyl-2’-deoxyguanosine: Contains an ethyl group at the sixth position.
O6-Benzyl-2’-deoxyguanosine: Features a benzyl group at the sixth position.
Uniqueness: O6-(2-Hydroxypropyl)-2’-deoxyguanosine-d3 is unique due to the presence of the hydroxypropyl group, which imparts distinct chemical and biological properties. This modification allows for specific interactions with DNA and proteins, making it valuable for studying DNA damage and repair mechanisms .
Eigenschaften
Molekularformel |
C13H19N5O5 |
|---|---|
Molekulargewicht |
328.34 g/mol |
IUPAC-Name |
(2S,5R)-5-[2-amino-6-(1,1,2-trideuterio-2-hydroxypropoxy)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C13H19N5O5/c1-6(20)4-22-12-10-11(16-13(14)17-12)18(5-15-10)9-2-7(21)8(3-19)23-9/h5-9,19-21H,2-4H2,1H3,(H2,14,16,17)/t6?,7?,8-,9+/m0/s1/i4D2,6D |
InChI-Schlüssel |
HLFWWFZDUMLOEE-UVJHXOSTSA-N |
Isomerische SMILES |
[2H]C([2H])(C([2H])(C)O)OC1=NC(=NC2=C1N=CN2[C@H]3CC([C@@H](O3)CO)O)N |
Kanonische SMILES |
CC(COC1=NC(=NC2=C1N=CN2C3CC(C(O3)CO)O)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


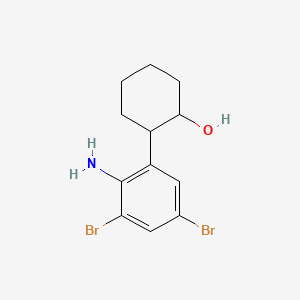
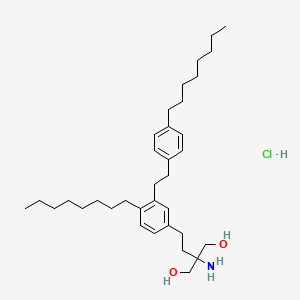
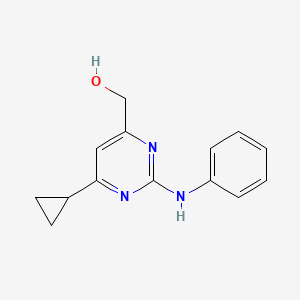
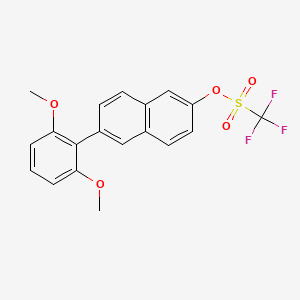
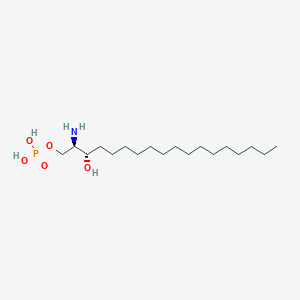
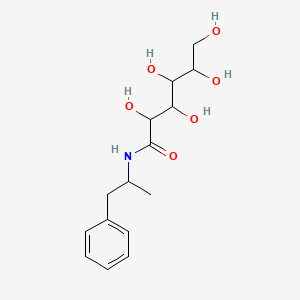
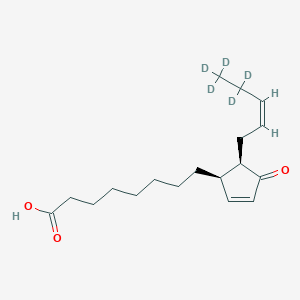
![3-(tert-Butoxy)benzo[d]isothiazole](/img/structure/B13842698.png)
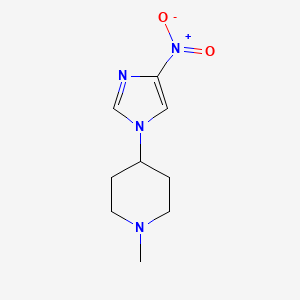
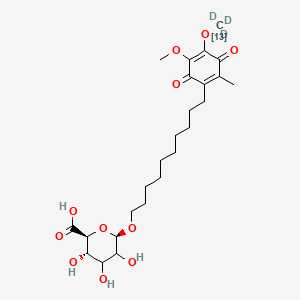
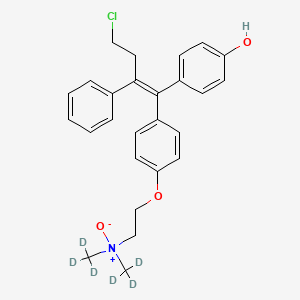
![2-(methoxymethyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B13842748.png)
